molecular formula C9H8N2O2 B1367489 Ethyl 6-cyanonicotinate CAS No. 76196-79-7

Ethyl 6-cyanonicotinate

Cat. No. B1367489
CAS RN: 76196-79-7
M. Wt: 176.17 g/mol
InChI Key: OAUYNMCBOPUJCL-UHFFFAOYSA-N
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Description

Ethyl 6-cyanonicotinate (ECN) is a versatile organic compound that has gained attention in various fields of research and industry. It is a specialty chemical used in the manufacture of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of Ethyl 6-cyanonicotinate is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-cyanonicotinate has a molecular weight of 176.17 g/mol . It is a solid at room temperature . The melting point is 56-57°C .

Scientific Research Applications

1. Pharmaceutical Intermediate Synthesis

  • Ethyl 6-cyanonicotinate is used in the synthesis of pharmaceutical compounds. For example, Andersen et al. (2013) describe its application in the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up to support preclinical and clinical studies, demonstrating its significance in pharmaceutical manufacturing (Andersen et al., 2013).

2. Creation of Novel Heterocyclic Systems

  • Trofimov et al. (2012) researched the reaction of ethyl isonicotinate with tertiary cyanoacetylenic alcohols, resulting in novel polycondensed heterocyclic systems. These findings indicate its utility in creating new molecular structures under mild conditions, expanding the realm of organic chemistry and synthetic possibilities (Trofimov et al., 2012).

3. Process Improvement in Pharmaceutical Synthesis

  • Bell et al. (2012) focused on the process improvement in the synthesis of key intermediates like ethyl 6-cyanonicotinate. Their work led to significant improvements in yield, purity, and operability in the production of these intermediates, showcasing the compound's role in optimizing pharmaceutical manufacturing processes (Bell et al., 2012).

4. Supramolecular Self-Assembly

  • Dowarah et al. (2022) synthesized a novel pyridone-based phthalimide fleximer and investigated its supramolecular self-assembly through noncovalent interactions. This study emphasizes the potential of ethyl 6-cyanonicotinate derivatives in forming complex molecular structures with specific properties, useful in materials science and nanotechnology (Dowarah et al., 2022).

5. Carbohydrate Chemistry

  • Crich and Bowers (2006) introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors. This application demonstrates the versatility of ethyl 6-cyanonicotinate derivatives in carbohydrate chemistry, particularly in the synthesis of complex sugar derivatives (Crich & Bowers, 2006).

Safety And Hazards

Ethyl 6-cyanonicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety information pictograms indicate a GHS07 signal word warning .

properties

IUPAC Name

ethyl 6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYNMCBOPUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540096
Record name Ethyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyanonicotinate

CAS RN

76196-79-7
Record name Ethyl 6-cyano-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76196-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YF Gu, Y Zhang, F Yue, S Li, Z Zhang, J Li, X Bai - Molecules, 2020 - mdpi.com
… Ethyl 6-cyanonicotinate (4): To a solution of 3-(ethoxycarbonyl)pyridine N-oxide (2.19 g, … in EtOH (20 mL) was added to a solution of ethyl 6-cyanonicotinate (1.26 g, 7.15 mmol) in EtOH (…
Number of citations: 7 www.mdpi.com
Y KAGAWA - The Journal of Biochemistry, 1960 - jstage.jst.go.jp
RESULTS Chemical reactions in the present study are summarized in Diagramm 1. A. Qualitative Analysis of the Reaction Product of Cyanide Addition 4-Cyanonicotinamide•\As no …
Number of citations: 4 www.jstage.jst.go.jp

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